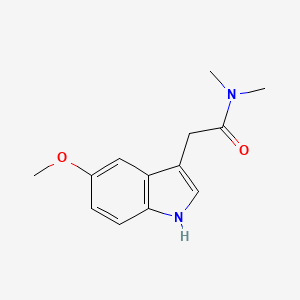![molecular formula C16H20ClNO3 B6631137 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid increases the levels of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This can help alleviate symptoms of neurological disorders, including epilepsy, addiction, and anxiety. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid for therapeutic use. Finally, research is needed to better understand the long-term effects and potential toxicity of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid.
Méthodes De Synthèse
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with piperidine, followed by the addition of 2-bromo-3-phenylpropanoic acid. The final product is purified through crystallization and recrystallization methods.
Applications De Recherche Scientifique
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate anxiety symptoms. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Propriétés
IUPAC Name |
3-[1-(4-chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-10-12(5-7-14(11)17)16(21)18-9-3-2-4-13(18)6-8-15(19)20/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZLJHMYCPOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)